molecular formula C21H28N2O6S B1620026 Thenalidine tartrate CAS No. 2784-55-6

Thenalidine tartrate

Cat. No.: B1620026
CAS No.: 2784-55-6
M. Wt: 436.5 g/mol
InChI Key: JNZAGODMPIMPAM-LREBCSMRSA-N
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Description

Thenalidine tartrate is a compound known for its antihistamine and anticholinergic properties. It was primarily used as an antipruritic drug to alleviate itching. it was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 due to concerns about neutropenia, a condition characterized by an abnormally low count of neutrophils, a type of white blood cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thenalidine tartrate involves the reaction of 1-methyl-4-amino-N-phenyl-N-(2-thenyl)piperidine with tartaric acid. The reaction typically occurs under controlled conditions to ensure the formation of the tartrate salt. The specific details of the synthetic route and reaction conditions are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using the aforementioned synthetic route. The process would be optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Thenalidine tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thenalidine N-oxide, while reduction may yield a reduced form of thenalidine .

Scientific Research Applications

Thenalidine tartrate has been used in various scientific research applications, including:

Mechanism of Action

Thenalidine tartrate exerts its effects by antagonizing the H1-receptor, which is involved in the body’s response to histamine. By blocking this receptor, this compound prevents the typical symptoms of histamine release, such as itching and inflammation. The molecular targets include the H1-receptor, and the pathways involved are those related to histamine signaling .

Comparison with Similar Compounds

Comparison: Thenalidine tartrate is unique in its combination of antihistamine and anticholinergic properties. While other antihistamines like diphenhydramine and chlorpheniramine also block the H1-receptor, this compound’s anticholinergic effects provide additional therapeutic benefits, such as reducing secretions and relaxing smooth muscles. its risk of causing neutropenia led to its withdrawal from the market, highlighting the importance of safety in drug development .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZAGODMPIMPAM-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937038
Record name 2,3-Dihydroxybutanedioic acid--1-methyl-N-phenyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2784-55-6, 16509-35-6
Record name Thenalidine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenalidine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--1-methyl-N-phenyl-N-[(thiophen-2-yl)methyl]piperidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thenalidine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENALIDINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H581Q95SJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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